

A Comparative Guide to the Metabolism and Pharmacokinetics of Brasofensine Across Species

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Compound of Interest		
Compound Name:	Brasofensine	
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This guide provides a comprehensive cross-species comparison of the metabolism and pharmacokinetics of **Brasofensine**, a dopamine transporter inhibitor. The data presented is compiled from preclinical and clinical studies to support further research and development.

Pharmacokinetic Profile Comparison

Brasofensine exhibits significant pharmacokinetic differences across rats, monkeys, and humans. Following oral administration, absorption is rapid in rats and monkeys, with peak plasma concentrations reached within 0.5 to 1 hour. In contrast, absorption in humans is considerably slower, with peak concentrations observed between 3 to 8 hours.[1][2] The plasma terminal elimination half-life also varies substantially, being approximately 2 hours in rats, 4 hours in monkeys, and extending to 24 hours in humans.[1]

Absolute bioavailability of **Brasofensine** is low in both rats (7%) and monkeys (0.8%), indicating extensive first-pass metabolism.[1] Total body clearance is high in rats (199 ml/min/kg) and moderate in monkeys (32 ml/min/kg).[1] The steady-state volume of distribution is large in both species, suggesting extensive tissue distribution (24 l/kg in rats and 46 l/kg in monkeys).[1]

Table 1: Comparative Pharmacokinetic Parameters of **Brasofensine** (Oral Administration)



Parameter	Rat	Monkey	Human
Dose	4 mg/kg	12 mg	50 mg
Tmax (h)	0.5 - 1	0.5 - 1	3 - 8
Terminal Half-life (t½) (h)	~2	~4	~24
Absolute Bioavailability (%)	7	0.8	N/A

Table 2: Pharmacokinetic Parameters of **Brasofensine** (Intravenous Administration)

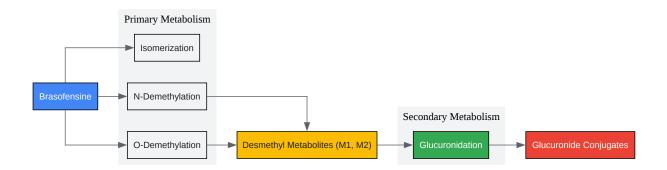
Parameter	Rat	Monkey
Dose	1.5 mg/kg	4 mg
Total Body Clearance (ml/min/kg)	199	32
Volume of Distribution (Vss) (I/kg)	24	46

Metabolism and Excretion

Brasofensine undergoes extensive metabolism in all species studied.[1][2] The primary metabolic pathways are O- and N-demethylation and isomerization.[1][2] The resulting desmethyl metabolites can be further conjugated with glucuronic acid.[1][2] These demethylated metabolites and their glucuronide conjugates (M1 and M2) are the major circulating metabolites in humans and are also present in rat and monkey plasma.[1]

The route of excretion of radioactivity after administration of [14C]**brasofensine** shows a notable species difference. In humans and monkeys, the primary route of excretion is via the urine, accounting for 86% and 70% of the administered dose, respectively.[1] In contrast, rats excrete a smaller portion in the urine (20%), with the majority being eliminated in the feces.[1]





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Caption: Metabolic pathways of **Brasofensine** across species.

Experimental Protocols

The data presented in this guide is based on studies employing the following methodologies:

Pharmacokinetic Studies:

- Subjects: Long-Evans rats, cynomolgus monkeys, and healthy human volunteers.[1]
- Drug Administration: Intravenous (i.v.) and oral (p.o.) administration of [14C]brasofensine.
 - Rats: 1.5 mg/kg i.v. or 4 mg/kg p.o.[1]
 - Monkeys: 4 mg i.v. or 12 mg p.o.[1]
 - Humans: 50 mg p.o.[1]
- Sample Collection: Serial blood samples were collected at various time points postadministration. Urine and feces were collected to determine excretion balance.[1]



Analytical Methods: Plasma, urine, and fecal samples were analyzed for total radioactivity
and for the concentrations of Brasofensine and its metabolites using high-performance
liquid chromatography (HPLC) with radiometric detection and mass spectrometry (MS).

Metabolism Studies:

- In Vivo: Characterization of metabolites in plasma, urine, and feces from the pharmacokinetic studies.
- Metabolite Identification: Structural elucidation of metabolites was performed using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

This comparative guide highlights the significant inter-species differences in the pharmacokinetics and metabolism of **Brasofensine**. These differences, particularly in the rate of absorption, elimination half-life, and primary route of excretion, are critical considerations for the extrapolation of preclinical data to humans and for the design of future clinical trials.

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